3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-dione core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylbenzyl moiety at position 1. The 3,4-dimethoxy and 2,5-dimethyl substituents likely enhance solubility and modulate electronic properties, influencing binding affinity to biological targets.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |
InChI Key |
PBCVQRWHTPFQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylbenzylamine, followed by cyclization and oxidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, real-time monitoring, and process optimization to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl, or aryl groups into the aromatic rings.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Applications in Drug Development
The compound's structural features make it a candidate for drug development:
- Molecular Docking Studies :
- Pharmacokinetic Studies :
- Case Study on Anticancer Efficacy :
- Study on Anti-inflammatory Mechanism :
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or slowing the disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related heterocyclic derivatives, such as pyrazolines, tetrazoles, and benzodiazepine hybrids, which share overlapping synthetic pathways or biological relevance. Below is a detailed analysis:
Structural Analogues: Pyrazoline Derivatives
Pyrazolines, such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Compound 1h ) and its ethoxy analogue (Compound 2h ), are synthesized via cyclization of chalcones with substituted hydrazines . Key comparisons include:
| Property | Target Quinazoline-Dione | Compound 1h (Methoxy) | Compound 2h (Ethoxy) |
|---|---|---|---|
| Core Structure | Quinazoline-dione | Pyrazoline | Pyrazoline |
| Substituent Effects | 3,4-Dimethoxy, 2,5-dimethyl | 4-Methoxy | 4-Ethoxy |
| Melting Point (°C) | Not reported | 120–124 | 102–106 |
| Synthetic Yield (%) | Not reported | 80 | 85 |
| Key Functional Groups | Two ketone groups | One ketone, one NH | One ketone, one NH |
- Substituent Impact : The ethoxy group in 2h reduces melting points compared to methoxy (1h ), likely due to increased alkyl chain flexibility . This trend may extrapolate to quinazoline-diones, where bulkier substituents could lower crystallinity.
- Synthetic Complexity : Quinazoline-diones require multi-step cyclization and oxidation, whereas pyrazolines are synthesized via single-step chalcone-hydrazine cyclization .
Functional Analogues: Tetrazole-Pyrazole Hybrids
Recent work on tetrazole-pyrazole hybrids (e.g., 4g and 4h ) highlights the role of fused heterocycles in enhancing bioactivity . These compounds incorporate coumarin and benzodiazepine moieties, contrasting with the simpler quinazoline-dione framework.
| Property | Target Quinazoline-Dione | Compound 4g (Benzodiazepine) | Compound 4h (Oxazepine) |
|---|---|---|---|
| Heterocyclic Core | Quinazoline-dione | Benzo[b][1,4]diazepine | Benzo[b][1,4]oxazepine |
| Key Functional Groups | Two ketones, aryl methyl | Tetrazole, pyrazole, coumarin | Tetrazole, pyrazole, coumarin |
| Biological Relevance | Kinase inhibition (inferred) | Antimicrobial, anticancer | Antimicrobial, anticancer |
- Bioactivity : While the target quinazoline-dione’s activity is uncharacterized, fused systems like 4g and 4h demonstrate broad-spectrum antimicrobial properties due to their coumarin and tetrazole motifs .
- Solubility : The dimethyl and methoxy groups in the quinazoline-dione may improve lipid solubility compared to polar tetrazole-pyrazole hybrids.
Electronic and Spectroscopic Comparisons
- IR Spectroscopy : Pyrazolines (1h , 2h ) show characteristic C=O stretches at ~1680 cm⁻¹, similar to quinazoline-dione’s ketone groups .
- NMR Trends : The 3,4-dimethoxyphenyl group in the target compound would produce distinct aromatic proton splits (δ 6.7–7.4 ppm), analogous to pyrazoline derivatives .
Research Implications and Gaps
- Pharmacological Potential: The quinazoline-dione’s structure suggests kinase or protease inhibition, akin to pyrazoline-based inhibitors . However, empirical data are lacking.
- Synthetic Optimization : Higher yields reported for pyrazolines (80–85%) vs. undefined quinazoline-dione routes highlight opportunities for improved methodologies .
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as compound 1 ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activities of compound 1 are largely attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate enzyme activities and receptor interactions through mechanisms such as:
- Hydrogen bonding : The presence of functional groups allows for specific interactions with target proteins.
- Hydrophobic interactions : The aromatic rings contribute to the compound's ability to penetrate lipid membranes.
- Covalent bonding : Potential modification of target sites leading to altered biological responses.
Antitumor Activity
Research has indicated that compound 1 exhibits antitumor properties . In vitro studies have shown its efficacy against several cancer cell lines including:
- KB (human oral carcinoma)
- Hepa (hepatoma)
- HepG2/A2 (liver cancer)
A structure-activity relationship (SAR) study revealed that modifications in the side chains significantly influence its cytotoxic effects. For instance, compounds with longer aliphatic chains showed enhanced activity against HepG2 cells .
Antimicrobial Activity
Compound 1 has also demonstrated antimicrobial effects against various pathogens. In particular:
- Staphylococcus aureus
- Candida albicans
These effects were evaluated using disk diffusion methods and minimum inhibitory concentration (MIC) assays, where compound 1 exhibited notable potency .
Neuroprotective Effects
Recent studies suggest that compound 1 may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases. This is particularly relevant in the context of conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
